molecular formula C15H13BrO2 B318640 Benzyl 3-bromo-4-methylbenzoate

Benzyl 3-bromo-4-methylbenzoate

Cat. No.: B318640
M. Wt: 305.17 g/mol
InChI Key: WAUGQSLUQDTUCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-bromo-4-methylbenzoate is an aromatic ester derivative featuring a benzoate backbone substituted with a bromine atom at the 3-position and a methyl group at the 4-position, esterified with a benzyl group. This compound is structurally characterized by its electron-withdrawing bromo substituent and electron-donating methyl group, which influence its electronic and steric properties. Its reactivity profile, including susceptibility to hydrolysis or participation in cross-coupling reactions (e.g., Suzuki-Miyaura), may make it valuable in constructing complex molecules.

Properties

Molecular Formula

C15H13BrO2

Molecular Weight

305.17 g/mol

IUPAC Name

benzyl 3-bromo-4-methylbenzoate

InChI

InChI=1S/C15H13BrO2/c1-11-7-8-13(9-14(11)16)15(17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3

InChI Key

WAUGQSLUQDTUCG-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)OCC2=CC=CC=C2)Br

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OCC2=CC=CC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Methyl 3-bromo-4-methylbenzoate

The methyl ester analog, Methyl 3-bromo-4-methylbenzoate (CAS 104901-43-1), shares the same substituted benzoate core but differs in the ester group (methyl vs. benzyl). Key distinctions include:

  • Molecular Weight and Physical Properties : The benzyl group increases molecular weight (C₁₅H₁₃BrO₂ vs. C₉H₉BrO₂ for the methyl ester), resulting in higher lipophilicity and lower volatility. This impacts solubility; benzyl esters are typically less water-soluble than methyl esters.
  • Reactivity: Methyl esters are more prone to hydrolysis under basic conditions due to reduced steric hindrance. The benzyl group may offer temporary protection in synthetic pathways, requiring harsher conditions (e.g., hydrogenolysis) for deprotection.
  • Synthetic Utility : Methyl esters are often preferred in high-throughput reactions due to their lower cost and ease of handling, whereas benzyl esters are advantageous in multi-step syntheses requiring selective deprotection .

3-Bromo-4-methylbenzoic Acid

The parent acid lacks the ester moiety, rendering it more acidic (pKa ~2-3) and reactive in carboxylate-mediated reactions (e.g., amidation). Its direct use in coupling reactions (e.g., with amines) contrasts with the ester’s role as a stabilized intermediate.

Benzyl 4-bromo-3-methylbenzoate (Positional Isomer)

A positional isomer with swapped bromo and methyl groups would exhibit altered electronic effects. The electron-withdrawing bromo group at the 4-position could deactivate the ring differently, affecting electrophilic substitution patterns.

Comparative Data Table

Property Benzyl 3-bromo-4-methylbenzoate Methyl 3-bromo-4-methylbenzoate 3-Bromo-4-methylbenzoic Acid
Molecular Formula C₁₅H₁₃BrO₂ C₉H₉BrO₂ C₈H₇BrO₂
Molecular Weight (g/mol) 305.17 229.07 215.04
Ester Group Benzyl Methyl N/A
Boiling Point (°C) ~300 (estimated) ~250 (estimated) Sublimes at >200
Solubility in Water Low Moderate Low
Hydrolysis Susceptibility Low (requires strong acid/base) High (mild base conditions) N/A
Key Applications Protected intermediate Cost-effective intermediate Direct coupling substrate

Research and Practical Considerations

  • Antimicrobial Potential: While highlights benzyl benzoate’s efficacy against scabies, the brominated analog’s bioactivity remains unexplored. Its lipophilicity could enhance dermal penetration, warranting investigation as a topical agent.
  • Scalability: Methyl esters are more economical for large-scale production, but benzyl derivatives offer strategic advantages in complex syntheses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.